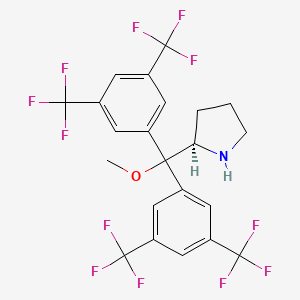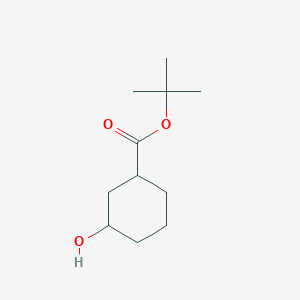
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate typically involves multiple steps. One common method includes the reaction of sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . This green chemistry approach ensures the formation of a stable complex, which is then characterized by various physicochemical methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate has several scientific research applications:
Chemistry: Used in the study of ion-pair complexes and their stability.
Biology: Investigated for its antimicrobial properties and interactions with bioactive molecules.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate involves its interaction with specific molecular targets. It inhibits mitochondrial ATP-regulated potassium channels, which affects cellular energy metabolism . Additionally, it disrupts the heme detoxification pathway in malarial parasites, leading to the accumulation of cytotoxic heme and parasite death .
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis[(S)-[(1S,2R,4S,5R)-5-ethylquinuclidin-2-yl]-(6-methoxy-4-quinolyl)methoxy]phthalazine
- ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
Uniqueness
®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable ion-pair complexes and its potent antimicrobial activity set it apart from similar compounds .
Properties
Molecular Formula |
C40H54N4O8S |
|---|---|
Molecular Weight |
750.9 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/2C20H26N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1 |
InChI Key |
XQPSXUWILZCWMQ-VMJVVOMYSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.OS(=O)(=O)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12815125.png)


![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B12815135.png)


![Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate](/img/structure/B12815175.png)


![Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B12815194.png)



